molecular formula C22H26FN3O2S B1680473 Sabeluzole CAS No. 104383-17-7

Sabeluzole

Cat. No.: B1680473
CAS No.: 104383-17-7
M. Wt: 415.5 g/mol
InChI Key: IGMKTIJBFUMVIN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Sabeluzole undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Sabeluzole is unique in its combination of NMDA receptor antagonism and cytoskeletal stabilization. Similar compounds include:

Biological Activity

Sabeluzole, a benzothiazole derivative, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This compound exhibits various biological activities, including neuroprotective effects, enhancement of cognitive functions, and modulation of the neuronal cytoskeleton.

Stabilization of Neuronal Cytoskeleton

This compound has been shown to stabilize the neuronal cytoskeleton, which is crucial for maintaining neuronal integrity and function. Studies indicate that it increases the fraction of polymerized tubulin, thereby enhancing the stability of microtubules in neurons. This stabilization is linked to the attenuation of neurotoxicity induced by tau phosphorylation, a hallmark of AD pathology .

Enhancement of Axonal Transport

Research utilizing quantitative video microscopy has demonstrated that this compound effectively increases fast axonal transport in rat neuronal cell cultures. Long-term exposure (24 hours) to this compound enhances both the velocity and jump length of axonal transport by 20-30%, while acute treatment results in a 15-20% increase . This enhancement is significant as axonal transport is vital for neuronal communication and plasticity.

Neuroprotective Effects

This compound exhibits neuroprotective properties against various neurotoxic agents. In vitro studies have shown that it can reduce cell death in cerebellar granule cells exposed to glutamate, a neurotransmitter that can induce excitotoxicity at high concentrations. Specifically, treatment with this compound at 50 nM reduced cell death by approximately 50% compared to control groups .

Pharmacokinetic Profile

Clinical studies reveal that this compound has a prolonged half-life in individuals with severe hepatic dysfunction, suggesting altered metabolism in this population. The mean area under the curve (AUC) was significantly higher in these patients compared to healthy subjects, indicating increased bioavailability . This pharmacokinetic profile necessitates careful dosage adjustments for patients with liver conditions.

Cognitive Outcomes in Alzheimer's Disease

In clinical trials involving patients with probable Alzheimer's disease, this compound demonstrated potential in slowing cognitive deterioration. Patients receiving this compound showed greater stability in cognitive performance compared to those on placebo, although structural imaging did not reveal significant changes . These findings suggest that this compound may offer symptomatic relief by enhancing cognitive functions.

Study on Neuroprotection

A notable study assessed the neuroprotective effects of this compound on human neuroblastoma cells (SH-SY5Y). The results indicated that repeated treatment with this compound significantly reduced glutamate-induced neurotoxicity. Specifically, it prevented a substantial percentage of cell death caused by high concentrations of glutamate .

Cognitive Enhancement in Geriatric Patients

Another study explored the cognitive-enhancing effects of this compound in elderly subjects experiencing mild cognitive impairment. Results indicated improvements in learning and recall abilities after chronic treatment with the drug, further supporting its potential as a cognitive enhancer .

Summary Table of Biological Activities

Biological Activity Mechanism/Effect Study Reference
Stabilization of CytoskeletonIncreases polymerized tubulin; reduces tau phosphorylation ,
Enhancement of Axonal TransportIncreases velocity and jump length by 20-30%
NeuroprotectionReduces glutamate-induced cell death by ~50%
Cognitive EnhancementImproves learning and recall in elderly subjects

Properties

IUPAC Name

1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMKTIJBFUMVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869418
Record name Sabeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104383-17-7
Record name Sabeluzole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104383-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabeluzole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sabeluzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABELUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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